Dichloro-5,12-dihydroquino(2,3-b)acridine-7,14-dione
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s systematic IUPAC name, dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione , reflects its intricate fused-ring system. The core structure consists of a quinoacridine backbone fused with two additional aromatic rings, forming a planar, conjugated system. Two chlorine atoms are substituted at the 1,2-positions of the central acridine moiety, while ketone groups occupy the 7,14-positions , completing the quinone-acridine hybrid framework.
The molecular formula, C₂₀H₁₀Cl₂N₂O₂ , corresponds to a molar mass of 381.21 g/mol . Key structural features include:
- Fused tetracyclic system : A quino[2,3-b]acridine core comprising 20 π-electrons.
- Chlorine substitution : Electron-withdrawing Cl atoms at positions 1 and 2, altering electron density distribution.
- Hydrogenation : Partial saturation at the 5,12-positions, reducing steric strain while preserving conjugation.
The IUPAC nomenclature adheres to the fusion priority rules , where the acridine system serves as the parent hydrocarbon. Numbering begins at the nitrogen atom in the acridine moiety, proceeding clockwise to assign positions to chlorine and ketone groups.
X-ray Crystallographic Analysis of Core Framework
X-ray diffraction studies of analogous quinacridone derivatives reveal that dichloro-substituted variants adopt monoclinic crystal systems with space group P2₁/c (No. 14). While direct crystallographic data for this specific compound remains unpublished, computational predictions based on density functional theory (DFT) and molecular mechanics suggest a criss-cross packing motif stabilized by:
- Intermolecular hydrogen bonds : Between ketone oxygen (O···H–N, ~2.8 Å) and amine protons.
- π-π stacking interactions : Offset face-to-face alignment with interplanar distances of 3.4–3.6 Å .
Comparative analysis with unsubstituted quinacridone (C₂₀H₁₂N₂O₂) shows that chlorine substitution increases unit cell parameters due to enhanced van der Waals radii (Cl: 1.8 Å vs. H: 1.2 Å). Predicted lattice constants for the dichloro derivative include:
| Parameter | Predicted Value | Parent Quinacridone |
|---|---|---|
| a (Å) | 14.2 | 13.8 |
| b (Å) | 7.1 | 6.9 |
| c (Å) | 27.5 | 25.3 |
| β (°) | 98.4 | 97.1 |
This expansion correlates with reduced crystallinity, as evidenced by broader peaks in simulated powder diffraction patterns.
Comparative Analysis with Parent Quinacridone Derivatives
Introducing chlorine atoms at the 1,2-positions induces measurable changes in physicochemical properties relative to unsubstituted quinacridone:
| Property | Dichloro Derivative | Parent Quinacridone |
|---|---|---|
| Melting Point (°C) | >300 (decomp.) | 415–420 |
| λₐᵦₛ (nm) | 528 (in DMF) | 505 (in DMF) |
| Fluorescence λₑₘ (nm) | 612 | 585 |
| Solubility (mg/mL in DMF) | 18.3 | 9.7 |
The bathochromic shift (~23 nm) in absorption and emission spectra arises from chlorine’s electron-withdrawing effect, which lowers the LUMO energy by 0.3 eV and enhances intramolecular charge transfer. Enhanced solubility in polar aprotic solvents stems from disrupted π-π stacking due to steric hindrance from chlorine substituents.
Tautomeric Forms and Electronic Conjugation Patterns
Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione exhibits keto-enol tautomerism , with equilibrium favoring the diketo form (95% abundance) in nonpolar solvents. Key tautomeric features include:
- Keto form : Stabilized by resonance between the quinone oxygens and adjacent aromatic system.
- Enol form : Rare (<5%), observed only in strongly acidic conditions (pH < 2).
Electronic conjugation spans the entire fused-ring system, with Cl substituents inducing a dipole moment of 4.2 D (calculated at B3LYP/6-311+G). This polarizes the π-electron cloud, creating a **charge-separated state with partial positive charges on chlorine atoms and negative charges on ketone oxygens. Time-dependent DFT simulations predict a HOMO-LUMO gap of 2.1 eV , narrower than the parent compound’s 2.4 eV , confirming enhanced electron delocalization.
Properties
CAS No. |
38720-66-0 |
|---|---|
Molecular Formula |
C20H10Cl2N2O2 |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
6,13-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C20H10Cl2N2O2/c21-15-13-17(23-11-7-3-1-5-9(11)19(13)25)16(22)14-18(15)24-12-8-4-2-6-10(12)20(14)26/h1-8H,(H,23,25)(H,24,26) |
InChI Key |
UFLLEPHODSEMJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=C4C(=C3Cl)NC5=CC=CC=C5C4=O)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Aromatic amines or anilines (precursors for acridine ring formation)
- Chlorinated aromatic precursors or chlorinating agents for selective substitution
- Industrial ethanol, water, and solid alkali (e.g., sodium hydroxide or potassium hydroxide)
- Oxidizing agents such as sodium m-nitrobenzene sulfonate
- Solvents for reflux and crystallization
Stepwise Synthesis Procedure
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1. Condensation | Aromatic amines react with appropriate aldehydes or ketones to form dihydroquinolinoacridine intermediates | Heating and stirring under reflux in ethanol/water mixture with alkali | Formation of 5,12-dihydroquinolinoacridine core |
| 2. Chlorination | Selective chlorination at positions 4 and 11 using chlorinating agents or starting from chlorinated precursors | Controlled temperature and stoichiometry to avoid over-chlorination | Introduction of chlorine substituents |
| 3. Oxidation | Oxidation of dihydroquinolinoacridine to quinonoid diketone structure | Reflux with sodium m-nitrobenzene sulfonate in alkaline ethanol/water solution for ~4 hours | Formation of dichloro-5,12-dihydroquino(2,3-b)acridine-7,14-dione |
| 4. Work-up and Purification | Cooling, addition of cold water, filtration, solvent recovery, and drying at ~70 °C | Stirring and filtration to isolate product | Pigment-grade dichloro compound with high purity |
This method is adapted from the oxidation step used in β-quinacridone synthesis, with modifications to accommodate the dichloro substitution and crystal form differences.
Reaction Conditions and Yields
- Industrial ethanol (approx. 108 kg) and water (45 kg) serve as solvent media.
- Solid alkali (48 kg) ensures alkaline conditions for condensation and oxidation.
- Sodium m-nitrobenzene sulfonate acts as a mild oxidant.
- Reflux time: approximately 4 hours.
- Cooling and precipitation with cold water (250 kg) to isolate the product.
- Drying temperature: 70 °C.
- Typical isolated yield: ~9.5 kg from 10 kg of intermediate filter cake, indicating high conversion efficiency.
Research Findings and Analysis
Oxidation Step Specifics
The oxidation step is critical for converting the dihydro intermediate into the quinonoid diketone form. The use of sodium m-nitrobenzene sulfonate under alkaline reflux conditions provides a controlled oxidation environment, minimizing over-oxidation or degradation. This step also influences the crystal form and pigment properties, which differ from standard quinacridone pigments due to the dichloro substitution.
Chlorination Impact
Chlorine atoms at positions 4 and 11 affect the electronic properties and stability of the compound. The chlorination is typically introduced either by starting with chlorinated precursors or by selective chlorination post-condensation. The electron-withdrawing effect of chlorine enhances thermal stability and modifies pigment color characteristics.
Purification and Crystallization
The final product is isolated by precipitation upon cooling and addition of cold water, followed by filtration and drying. The drying temperature is carefully controlled to preserve pigment quality and prevent decomposition. The resulting pigment-grade compound exhibits high purity suitable for industrial applications.
Comparative Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Solvent system | Ethanol (industrial grade) + water | Provides medium for condensation and oxidation |
| Alkali used | Solid alkali (NaOH or KOH) | Maintains alkaline pH for reaction |
| Oxidizing agent | Sodium m-nitrobenzene sulfonate | Mild oxidant for controlled oxidation |
| Reflux time | ~4 hours | Ensures complete oxidation |
| Cooling and precipitation | Addition of cold water (~250 kg) | Facilitates product isolation |
| Drying temperature | 70 °C | Prevents thermal degradation |
| Yield | ~95% from intermediate | High efficiency in oxidation and isolation |
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
Decomposition: The compound decomposes at elevated temperatures (around 60-70°C) to produce free radicals.
Polymerization: The free radicals generated from the decomposition of 2,2’-azobis(2-methylpropionitrile) initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Major Products Formed
Polymers: The primary products formed from the reactions initiated by 2,2’-azobis(2-methylpropionitrile) are polymers, including polystyrene, polyacrylonitrile, and polymethyl methacrylate.
Scientific Research Applications
Organic Photovoltaics (OPVs)
Dichloro-5,12-dihydroquino(2,3-b)acridine-7,14-dione has been investigated for its potential use in organic photovoltaic cells. Its semiconducting properties and ability to absorb light make it a suitable candidate for enhancing power conversion efficiency in OPVs. Studies indicate that incorporating this compound into OPV devices can lead to improved performance metrics compared to traditional materials.
Dye-Sensitized Solar Cells (DSSCs)
In the realm of renewable energy technologies, this compound has also been explored as a dye in dye-sensitized solar cells. It acts effectively as a light harvester and electron acceptor, which is crucial for facilitating electron transfer processes within the solar cell architecture. Research findings suggest that its incorporation can significantly enhance the overall efficiency of DSSCs.
Bioimaging Applications
The fluorescence properties of this compound make it a promising candidate for bioimaging applications. It has been studied for its potential use in labeling cells and tracking biological processes. This application is particularly valuable in medical and biological research where visualizing cellular dynamics is essential.
Organic Light-Emitting Diodes (OLEDs)
Emerging research indicates that this compound may serve as an emitter material in organic light-emitting diodes (OLEDs). Its ability to emit red light positions it as a viable option for next-generation display technologies. The ongoing exploration of its electroluminescent properties could lead to advancements in OLED efficiency and color quality.
Chemical Behavior
The chemical behavior of this compound is characterized by its reactivity under oxidative conditions. Although specific reactions are not extensively documented, quinacridone derivatives typically undergo reactions associated with aromatic compounds, such as electrophilic substitution. The presence of chlorine atoms influences these reactions by directing electrophiles to specific positions on the aromatic ring.
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the decomposition of the compound to generate free radicals. These radicals then initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The molecular targets include the double bonds in monomers such as styrene and acrylonitrile.
Comparison with Similar Compounds
Positional Isomerism: 2,9-Dichloro vs. 3,10-Dichloro Derivatives
- Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione (2,9-Dichloro) (CAS 3089-17-6; Pigment Red 202): Exhibits a red phase with distinct crystal packing (monoclinic system) and enhanced luminescence efficiency in OLEDs due to optimized π-conjugation . Used in high-performance pigments for plastics and coatings, complying with EU REACH regulations .
- 3,10-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione (CAS 38720-66-0; Pigment Red 209): Adopts a triclinic crystal structure, leading to different optical properties (λmax shifts) and regulatory restrictions in food packaging materials (max 1.0% in plastics) . Lower solubility in organic solvents compared to the 2,9-isomer due to asymmetric halogen placement .
Table 1: Dichloro Isomers Comparison
| Property | 2,9-Dichloro (PR 202) | 3,10-Dichloro (PR 209) |
|---|---|---|
| CAS Number | 3089-17-6 | 38720-66-0 |
| Crystal System | Monoclinic | Triclinic |
| Luminescence Efficiency | High (OLED applications) | Moderate |
| Regulatory Status | REACH-compliant | Restricted in food packaging |
Substituent Effects: Chloro vs. Methyl/Methoxy Groups
- 2,9-Dimethyl-5,12-dihydroquino[2,3-b]acridine-7,14-dione (DMQA; CAS 980-26-7; Pigment Red 122): Methyl groups increase solubility in non-polar solvents (e.g., toluene) but reduce thermal stability compared to chloro derivatives. Used in OLEDs, where its Förster energy transfer mechanism minimizes triplet-triplet annihilation (TTA), unlike chlorine-substituted analogues .
- 2,9-Dimethoxy-5,12-dihydroquino[2,3-b]acridine-7,14-dione (CAS 2190-64-9): Methoxy groups enhance electron-donating capacity, making it a potent topoisomerase II inhibitor (anticancer applications). Lower planarity than chloro derivatives reduces conjugation, limiting use in optoelectronics .
Table 2: Substituent Impact on Properties
| Compound | Substituent | Key Application | Solubility | Thermal Stability |
|---|---|---|---|---|
| 2,9-Dichloro (PR 202) | Cl | Pigments, OLEDs | Low | High |
| DMQA (PR 122) | CH3 | OLEDs, Sensors | Moderate | Moderate |
| 2,9-Dimethoxy | OCH3 | Pharmaceuticals | High | Low |
Electronic and Luminescent Properties
- Chloro Derivatives :
- Methyl Derivatives :
- Reduced conjugation shifts emission to green-yellow (λem ~550 nm) with lower efficiency (ηext ~5% vs. 12% for 2,9-dichloro) .
Biological Activity
Dichloro-5,12-dihydroquino(2,3-b)acridine-7,14-dione, also known as 4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione (CAS No. 3089-16-5), is a compound belonging to the class of organic compounds known as pyridoacridines. This compound has garnered attention due to its potential biological activities and applications in various fields.
- Molecular Formula : CHClNO
- Molecular Weight : 381.21 g/mol
- Density : 1.612 g/cm³
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines.
Case Study :
A study conducted on human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.
Research Findings :
In one study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a notable inhibition of bacterial growth at certain concentrations, highlighting its potential as a lead compound for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
- Inhibition of Topoisomerase Activity : Similar to other acridine derivatives, it may inhibit topoisomerases involved in DNA replication and repair processes.
- Intercalation into DNA : The planar structure of the compound allows it to intercalate into DNA strands, disrupting replication and transcription .
Toxicological Profile
While the therapeutic potential is promising, it is essential to consider the toxicological aspects of this compound. Studies have shown that it can cause skin irritation and respiratory tract irritation upon exposure .
Toxicological Data Summary:
| Endpoint | Result |
|---|---|
| Skin Irritation | Causes skin irritation (H315) |
| Eye Irritation | Causes serious eye irritation (H319) |
| Respiratory Irritation | May cause respiratory irritation (H335) |
Applications in Photovoltaics
Recent studies have explored the application of this compound in photovoltaic devices. Its ability to enhance light absorption characteristics has been noted in organic photovoltaic systems .
Q & A
Q. What spectroscopic techniques are recommended for characterizing the electronic structure of Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione?
Methodological Answer: To analyze electronic properties, use:
- UV-Vis Spectroscopy : Measures absorption spectra to identify π-π* transitions and bandgap energies. For example, quinacridone derivatives exhibit strong absorption in the visible range (~500–600 nm) due to extended conjugation .
- Fluorescence Spectroscopy : Quantifies photoluminescence quantum yield and exciton dynamics, critical for optoelectronic applications .
- X-ray Photoelectron Spectroscopy (XPS) : Resolves elemental composition and oxidation states of nitrogen and oxygen atoms in the heterocyclic structure .
Q. How can the crystalline phase and purity of this compound be confirmed in synthetic batches?
Methodological Answer:
- X-ray Diffraction (XRD) : Compare diffraction patterns with known polymorphic forms (e.g., monoclinic vs. triclinic phases) .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions and melting points (e.g., decomposition >300°C) .
- Elemental Analysis : Validate stoichiometry (C20H10Cl2N2O2) to confirm purity .
Q. What are the key physical properties critical for its application in organic electronics?
Methodological Answer:
- Thermal Stability : Assess via thermogravimetric analysis (TGA); stable up to 300°C, suitable for device fabrication .
- Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) for thin-film processing .
- Morphology : Use atomic force microscopy (AFM) to evaluate film uniformity, critical for charge transport .
Advanced Research Questions
Q. What experimental designs are optimal for investigating the impact of polymorphism on optoelectronic properties?
Methodological Answer:
- Polymorph Synthesis : Vary crystallization conditions (solvent, temperature) to isolate distinct phases (e.g., α, β, γ forms) .
- Correlative Analysis : Pair XRD with UV-Vis/fluorescence to link crystal packing (e.g., H-bonding networks) to emission quenching or redshift .
- Device Testing : Fabricate OFETs or solar cells with different polymorphs; measure charge carrier mobility (μ ≈ 10<sup>−3</sup>–10<sup>−4</sup> cm<sup>2</sup>/V·s) .
Q. How should researchers address discrepancies in reported photodegradation rates across studies?
Methodological Answer:
- Controlled Aging Studies : Expose samples to standardized light sources (e.g., AM1.5G solar simulator) and track degradation via UV-Vis .
- Environmental Parameters : Control humidity and oxygen levels (e.g., glovebox vs. ambient) to isolate degradation pathways .
- Mass Spectrometry : Identify degradation byproducts (e.g., dechlorination or oxidation products) .
Q. What methodologies evaluate charge carrier mobility in thin-film devices?
Methodological Answer:
- Space-Charge-Limited Current (SCLC) : Fit current-voltage (I-V) curves in hole-only devices to extract mobility .
- Field-Effect Transistor (FET) Geometry : Measure transfer characteristics (IDS vs. VG) in bottom-gate/top-contact configurations .
- Transient Absorption Spectroscopy : Probe exciton diffusion lengths (~10–50 nm) to infer mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
